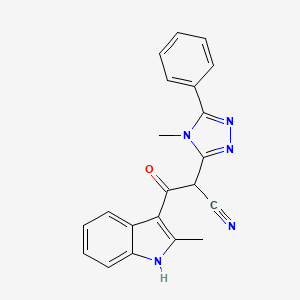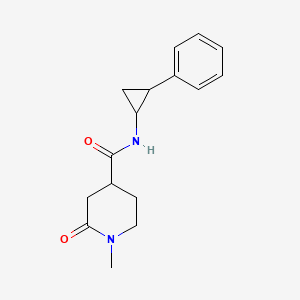
N-cyclohexyl-2-(2H-indazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2H-indazol-3-yl)acetamide, commonly known as CYC116, is a small molecule inhibitor that has shown potential in various scientific research applications. It belongs to the family of indazoles and has been synthesized through various methods. CYC116 has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
CYC116 inhibits the activity of cyclin-dependent kinase 8 (CDK8) and cyclin-dependent kinase 19 (CDK19), which are involved in various cellular processes, including cell cycle regulation, transcriptional regulation, and signal transduction. By inhibiting these kinases, CYC116 prevents the growth and survival of cancer cells and inhibits angiogenesis.
Biochemical and Physiological Effects:
CYC116 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of various genes involved in cell cycle regulation and angiogenesis. CYC116 has been found to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
CYC116 has several advantages for lab experiments, including its low toxicity, well-tolerated nature, and potential for use in various scientific research applications. However, its limitations include its low solubility and stability, which can affect its efficacy in experiments.
Future Directions
The potential future directions for CYC116 include its use in combination with other cancer therapies, its development as a targeted therapy for specific cancer types, and its use in clinical trials. Further research is needed to determine the optimal dosage and administration of CYC116 for various scientific research applications. Additionally, the development of more stable and soluble forms of CYC116 may enhance its efficacy in lab experiments.
In conclusion, CYC116 is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising candidate for further research and development.
Synthesis Methods
CYC116 has been synthesized through various methods, including the reaction of 3-(cyclohexylamino)-1H-indazole with ethyl chloroacetate in the presence of sodium hydride, followed by hydrolysis of the ester to obtain CYC116. Another method involves the reaction of 3-(cyclohexylamino)-1H-indazole with chloroacetyl chloride in the presence of triethylamine, followed by hydrolysis of the amide to obtain CYC116.
Scientific Research Applications
CYC116 has been extensively studied for its potential in various scientific research applications, including cancer therapy, angiogenesis inhibition, and anti-inflammatory effects. Studies have shown that CYC116 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also shown potential in inhibiting angiogenesis, which is the formation of new blood vessels, and has anti-inflammatory effects.
properties
IUPAC Name |
N-cyclohexyl-2-(2H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(16-11-6-2-1-3-7-11)10-14-12-8-4-5-9-13(12)17-18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHTBGJHFQBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)
![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)
